2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O/c1-6(10)9(15)13-2-3-14-7(11)4-12-8(14)5-13/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUAZDUJRILRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2C(=NC=C2Cl)C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Ring Synthesis
The imidazo[1,2-a]pyrazine scaffold is commonly synthesized via multicomponent reactions or cyclization strategies starting from aminopyrazine derivatives. One efficient approach involves the Groebke–Blackburn three-component reaction (GB-3CR) combining 2-aminopyrazine, an aldehyde, and an isocyanide to yield imidazo[1,2-a]pyrazine intermediates. For example, a tert-butyl protected intermediate is prepared by reacting 2-aminopyrazine with tert-butyl isocyanide and an appropriate aldehyde, followed by deprotection steps to yield the free heterocycle.
Chlorination of the Heterocyclic Core
Selective chlorination at the 3-position of the 5,6-dihydroimidazo[1,2-a]pyrazine ring is achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions. For instance, heating the tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate with NCS in toluene at 80°C for 2 hours affords the chlorinated product in good yield.
| Reagent | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Toluene | 80°C | 2 h | High | Selective chlorination at 3-position |
Introduction of the 2-chloro-1-propanone Side Chain
The 2-chloro-1-propanone moiety is typically introduced via acylation reactions involving chloroacetyl derivatives or via halogenation of hydroxy or keto precursors on the heterocyclic nitrogen. One reported method involves palladium-catalyzed amination or coupling reactions where the heterocyclic amine is reacted with a chloro-substituted acylating agent under inert atmosphere and elevated temperatures (e.g., 140°C in DMF with Pd catalysts and base).
| Catalyst System | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Pd(PPh3)4, Pd(OAc)2, K2CO3 | DMF | 140°C | 3 h | Palladium-mediated coupling to introduce acyl side chain |
Alternative Synthetic Approaches and Intermediates
Other synthetic routes involve the preparation of intermediates such as 5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-carboxylate derivatives, which can be converted into the target compound through subsequent halogenation and acylation steps. For example, the use of Lawesson's reagent or phosphorus pentasulfide can transform amide intermediates into thioamides as part of the synthetic sequence.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
The Groebke–Blackburn multicomponent reaction provides a versatile and efficient route to the imidazo[1,2-a]pyrazine core, avoiding the use of highly toxic isocyanides when alternative isocyanides or aldehydes are selected.
Chlorination with NCS is highly selective and reproducible, providing good yields under mild heating conditions without over-chlorination or degradation.
Palladium-catalyzed coupling reactions enable the introduction of complex side chains, including the 2-chloro-1-propanone group, with moderate to good yields. Reaction conditions require inert atmosphere and elevated temperatures to ensure completion.
Intermediate purification is typically achieved by flash chromatography or preparative HPLC, ensuring high purity of the final compound suitable for biological evaluation.
Alternative synthetic routes involving sulfur reagents for thioamide formation may be incorporated depending on the target analogues or derivatives desired.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyrazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce oxides.
Scientific Research Applications
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a bioactive molecule.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one involves its interaction with specific molecular targets. The chlorine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, often modified with halogenated aryl groups, amino substituents, or alkyl chains to optimize bioactivity. Key analogs include:
Table 1: Structural Comparison of Selected Imidazopyrazine Derivatives

Key Observations :
- Chlorine vs.
- Ketone Chain Length: The propan-1-one group (vs. ethanone in most analogs) could alter steric interactions and metabolic stability .
Table 2: In Vitro Antimalarial Activity (IC₅₀ Values)
Trends :
Physicochemical Properties
Table 3: Predicted Properties vs. GNF179
| Property | Target Compound | GNF179 () |
|---|---|---|
| Molecular Weight | 260.11 | 427.9 |
| Solubility (DMSO) | Moderate (inferred) | 10 mM |
| LogP | ~2.5 (estimated) | 3.2 (predicted) |
| Stability | Likely stable at -20°C | Stable at -20°C |
Implications :
Biological Activity
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is a heterocyclic compound notable for its unique imidazo[1,2-a]pyrazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and organic synthesis. The presence of chlorine atoms enhances its reactivity, potentially leading to various biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-one |
| CAS Number | 2092231-26-8 |
| Molecular Formula | C9H11Cl2N3O |
| InChI Key | HYSUAZDUJRILRR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's chlorine substituents and the imidazo[1,2-a]pyrazine structure are critical for its reactivity and biological effects. It may interact with enzymes or receptors, influencing various biochemical pathways.
Antimicrobial and Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antimalarial properties. For instance, studies have shown that related compounds demonstrate potent activity against Plasmodium falciparum, the causative agent of malaria. The efficacy of these compounds is often measured by their half-maximal effective concentration (EC50), indicating their potency in inhibiting parasite growth.
Case Study: Antimalarial Activity
In a study profiling various compounds for antimalarial activity, a related compound exhibited an EC50 value of 0.04 μM against P. falciparum. This suggests that modifications in the imidazo[1,2-a]pyrazine structure could yield derivatives with enhanced biological activity against malaria parasites .
Cytotoxicity Profiles
The cytotoxicity of this compound has been evaluated in various cell lines. Results indicate that while some derivatives exhibit low cytotoxicity (EC50 > 10 μM), others show promising selectivity indices greater than 100 when tested against human liver cancer cells (HepG2). This indicates a favorable therapeutic window for potential drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo[1,2-a]pyrazine core can significantly influence both potency and selectivity against target pathogens. For instance:
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 0.04 ± 0.01 | Antimalarial |
| Compound B | >10 | Cytotoxicity |
Q & A
Q. What synthetic routes are commonly employed to prepare this compound and its intermediates?
The synthesis typically involves multi-step reactions, including halogenation, coupling, and deprotection. For example:
- Bromination : Intermediates like tert-butyl carbamates undergo bromination using bromine in acetic acid to introduce halogens at specific positions .
- Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling (e.g., with xantphos and Pd(dba)₂) introduces aryl/amino substituents .
- Deprotection : Acidic cleavage (e.g., HCl in dioxane) removes tert-butyloxycarbonyl (Boc) groups, followed by purification via preparative HPLC . Key reagents include cesium carbonate, toluene, and air-sensitive catalysts.
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on spectroscopic and spectrometric techniques:
- 1H/13C NMR : Assigns proton and carbon environments, e.g., methyl groups (δ 1.36 ppm) or aromatic protons .
- HRMS : Validates molecular weight accuracy (e.g., <5 ppm error) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Q. What methods determine purity and physicochemical properties?
- Elemental Analysis : Matches calculated vs. experimental %C, %H, and %N (e.g., ±0.2% deviation) .
- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .
- Solubility : Measured in DMSO (e.g., 10 mM) for in vitro assays .
- pKa Prediction : Computational tools (e.g., ACD/Labs) estimate acid-base properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize antimalarial activity?
- IC50 Profiling : Test analogs against Plasmodium strains (e.g., 3D7, W2) to identify substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) on aryl rings enhance potency (IC50 <100 nM) .
- Methyl groups on the imidazopyrazine core improve metabolic stability .
Q. How can QSAR models predict biological activity?
- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters .
- Artificial Neural Networks (ANN) : Train models on IC50 datasets to predict activity of novel analogs (R² >0.85) .
- Validation : Cross-check predictions with in vitro assays to refine the model .
Q. How to resolve discrepancies in IC50 values across Plasmodium strains?
- Assay Conditions : Control variables like parasite density, incubation time, and drug solubility .
- Resistance Mechanisms : Profile genetic mutations (e.g., PfCRT/PfMDR1) in resistant strains (e.g., W2) .
- Dose-Response Curves : Use nonlinear regression to calculate Hill slopes and confirm reproducibility .
Q. What strategies improve metabolic stability and pharmacokinetics?
- Prodrug Design : Introduce ester moieties (e.g., acetyl) for enhanced oral bioavailability .
- Cytochrome P450 Assays : Screen for metabolic hotspots using human liver microsomes .
- Stability Testing : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma .
Q. How to assess target selectivity against off-pathway proteins?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

